molecular formula C13H10O B13703806 1-Methylnaphtho[2,1-b]furan

1-Methylnaphtho[2,1-b]furan

Cat. No.: B13703806
M. Wt: 182.22 g/mol
InChI Key: WCXIYSNGVSMUKA-UHFFFAOYSA-N
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Description

1-Methylnaphtho[2,1-b]furan is a heterocyclic aromatic compound characterized by a fused ring system consisting of a naphthalene moiety and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphtho[2,1-b]furan can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .

Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of metal complex catalysis is also common in industrial settings to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphtho[2,1-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium in ethanol is often used for reduction reactions.

    Substitution: Friedel–Crafts alkylation and acylation reactions are facilitated by Lewis acids such as aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthofurans depending on the electrophile used.

Scientific Research Applications

1-Methylnaphtho[2,1-b]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylnaphtho[2,1-b]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications in diabetes treatment . The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, modulating their function.

Comparison with Similar Compounds

Uniqueness: 1-Methylnaphtho[2,1-b]furan is unique due to its specific substitution pattern and the resulting electronic properties

Properties

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

1-methylbenzo[e][1]benzofuran

InChI

InChI=1S/C13H10O/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3

InChI Key

WCXIYSNGVSMUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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